NSC636819 was initially cataloged as part of the National Cancer Institute's Developmental Therapeutics Program. It is classified as a 1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene, indicating its structure features multiple aromatic rings and nitro groups, which are often associated with biological activity. The compound acts primarily as a competitive inhibitor of KDM4A and KDM4B, which play significant roles in various cellular processes, including transcriptional regulation and DNA repair .
The synthesis of NSC636819 involves several key steps that typically include:
Specific conditions such as temperature, solvent choice (often dimethyl sulfoxide), and reaction times are critical for optimizing yield and purity .
The molecular structure of NSC636819 can be described as follows:
Crystallographic studies reveal that NSC636819 forms stable complexes with KDM4B, which assists in understanding its binding interactions at the molecular level .
NSC636819 primarily participates in biochemical reactions as an inhibitor of KDM4A and KDM4B. Key reactions include:
The mechanism of action for NSC636819 involves:
NSC636819 exhibits several notable physical and chemical properties:
These properties are essential for formulating drug delivery systems that enhance bioavailability .
NSC636819 holds potential applications in several scientific fields:
X-ray crystallography of the KDM4B catalytic domain (residues 1–348) complexed with H3K9me3 peptide and cofactor analogues revealed the molecular architecture enabling NSC636819’s inhibitory activity. The ternary structure (PDB: 4LXL) demonstrated that KDM4B’s active site comprises three key subsites:
NSC636819, a dinitrobenzene derivative, occupies all three subsites simultaneously. Its dinitro groups coordinate Fe(II) and displace α-KG, while its dichlorophenyl extensions insert into the hydrophobic cavity. This binding mode competitively blocks histone substrate access, validated by kinetic assays showing a Ki of 3.0 µM for KDM4B and 5.5 µM for KDM4A [1] [2]. Mutagenesis studies confirmed that residues Leu151 and Val254 in the hydrophobic subpocket are critical for NSC636819’s selectivity over KDM4D/E, which lack this structural feature [2].
Table 1: Structural Determinants of NSC636819-KDM4B Interaction
Binding Site Region | Key Residues | Role in Inhibition |
---|---|---|
Catalytic core (Fe(II) binding) | His188, Glu190 | Dinitro groups chelate Fe(II), displacing α-KG |
Hydrophobic subpocket | Leu151, Val254 | Accommodates dichlorophenyl moieties |
Substrate selectivity loop | Tyr177, Asn198 | Stabilizes H3K9me3 mimicry |
NSC636819 was identified through a structure-guided virtual screening campaign targeting the KDM4B substrate-binding pocket. A library of ~60,000 compounds was filtered using Lipinski’s Rule of Five to ensure drug-like properties. Molecular docking employed:
The lead compound, a dinitrobenzene scaffold, was optimized to enhance hydrophobic interactions with KDM4B’s subpockets. Key modifications included:
Enzyme assays confirmed the optimized compound (NSC636819) inhibited KDM4B demethylation of H3K9me3 with an IC₅₀ of 6.4 µM. This approach contrasted with myricetin discovery (a pan-KDM4 inhibitor), where screening prioritized natural products binding the α-KG site [6].
NSC636819 exhibits distinct selectivity and mechanistic profiles compared to other KDM4 inhibitors:
Table 2: Comparative Profiles of KDM4 Inhibitors
Inhibitor | Target Specificity | Mechanism | Potency (IC₅₀ or Ki) | Cellular Activity |
---|---|---|---|---|
NSC636819 | KDM4A/B > KDM4D/E | Competitive, substrate-mimetic | KDM4B Ki = 3.0 µM | LNCaP IC₅₀ = 16.5 µM (apoptosis induction) |
ML324 | KDM4B (IC₅₀ = 4.9 µM), KDM4E | α-KG competitor | KDM4E IC₅₀ = 0.2 µM | Blocks osteoclastogenesis; no direct cancer cytotoxicity |
Myricetin | Pan-KDM4 (A-D) | α-KG site binder | KDM4B IC₅₀ = 2.8 µM | CRPC cell growth inhibition (synergy with enzalutamide) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7